(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine
説明
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic amine scaffold with a fused pyrrolidine-pyridine structure. Its dihydrochloride form (CAS 1369144-28-4, molecular formula C₈H₁₈Cl₂N₂) is commercially available and widely used in medicinal chemistry as a versatile building block for drug discovery . The stereochemistry at positions 3a and 7a (both R-configurations) and the methyl substituent at position 5 contribute to its unique conformational rigidity, making it valuable for designing bioactive molecules .
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
(3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
InChIキー |
BNLKJYVQFIOOTE-YUMQZZPRSA-N |
異性体SMILES |
CN1CC[C@H]2CNC[C@H]2C1 |
正規SMILES |
CN1CCC2CNCC2C1 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyridine derivatives and cyclization agents. For example, the reaction of 3-iodopyridin-4-amine with tert-butyl carbamate can lead to the formation of the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
反応の種類
(3aS,7aR)-5-メチル-オクタヒドロ-1H-ピロロ[3,4-c]ピリジンは、次のを含むさまざまな化学反応を起こす可能性があります。
酸化: 化合物は、過酸などの酸化剤を使用してN-酸化物を生成するために酸化することができます.
還元: 還元反応は、多くの場合、水素化技術を使用して、化合物を異なる還元形に変換することができます。
一般的な試薬と条件
(3aS,7aR)-5-メチル-オクタヒドロ-1H-ピロロ[3,4-c]ピリジンの反応に使用される一般的な試薬には、酸化剤(例:過酸)、還元剤(例:触媒を用いた水素ガス)、アルキル化剤(例:ハロアルカン)が含まれます。反応条件は、通常、目的の変換を確保するために、制御された温度と圧力を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、特定の反応の種類によって異なります。例えば、酸化はN-酸化物を生成する可能性がありますが、置換反応はさまざまなアルキル化誘導体を生成する可能性があります。
科学的研究の応用
Anticonvulsant Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine structures exhibit anticonvulsant properties. For example, studies have shown that certain synthesized derivatives can significantly reduce seizure activity in animal models, suggesting potential for development as antiepileptic drugs .
Analgesic and Sedative Effects
Recent investigations into the analgesic properties of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine derivatives have demonstrated efficacy comparable to morphine in pain relief tests. In particular, novel derivatives were found to outperform traditional analgesics like aspirin in various pain models, indicating their promise as non-opioid analgesics .
Anticancer Properties
The compound's structural features allow it to interact with biological targets implicated in cancer progression. Initial studies have indicated that certain pyrrolo[3,4-c]pyridine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Some studies have suggested that (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neuroinflammation could provide avenues for therapeutic intervention in conditions like Alzheimer's disease .
Cognitive Enhancement
Research exploring cognitive enhancement has identified pyrrolo[3,4-c]pyridine derivatives as potential candidates for improving memory and learning processes. These compounds may affect neurotransmitter systems involved in cognitive functions, warranting further investigation into their mechanisms of action .
Synthesis of Novel Derivatives
The synthesis of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine can be achieved through various synthetic routes involving cyclization reactions of readily available starting materials. Recent advancements have focused on optimizing these pathways to enhance yield and reduce reaction times while maintaining structural integrity .
Development of Targeted Drug Delivery Systems
The unique structure of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine allows for the design of targeted drug delivery systems that can improve the bioavailability and efficacy of therapeutic agents. Research is ongoing to explore how these compounds can be incorporated into nanocarriers for enhanced delivery to specific tissues or cells .
Case Studies
作用機序
類似化合物の比較
類似化合物
ピラゾロ[3,4-b]ピリジン: これらの化合物は、類似の二環式構造を共有し、生物学的活性で知られています.
ピロロ[3,2-c]ピリジン: 医薬品化学で使用される、類似の核構造を持つ別のクラスの化合物です.
ヘキサヒドロフロ[2,3-c]ピリジン: これらの化合物は、関連する構造を持っており、さまざまな化学的用途で使用されています.
独自性
(3aS,7aR)-5-メチル-オクタヒドロ-1H-ピロロ[3,4-c]ピリジンは、その特定の立体化学と5位におけるメチル基の存在によってユニークです。この構造的特徴は、その反応性と生物学的標的との相互作用に影響を与える可能性があり、他の類似化合物とは異なります。
類似化合物との比較
Structural Comparison with Similar Compounds
Key analogs and their distinguishing features:
Key Differences :
- Substituent Flexibility : The target compound lacks additional functional groups (e.g., esters or ketones), enhancing its adaptability as a scaffold. Derivatives like the Boc-protected analog () are specialized for specific coupling reactions.
- Stereochemical Complexity : Compared to racemic mixtures (e.g., rac-methyl carboxylate in ), the (3aS,7aR) configuration ensures enantiopurity critical for receptor binding .
- Salt Forms : The dihydrochloride form () improves aqueous solubility, whereas free bases (e.g., ) are more lipophilic.
生物活性
(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological implications, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is , featuring a saturated octahydro framework with a methyl group at the 5-position. The stereochemical configuration plays a crucial role in its biological interactions and reactivity.
Pharmacological Potential
The compound has shown promise in various pharmacological contexts:
- GSK-3β Inhibition : Preliminary studies suggest that the compound may interact with glycogen synthase kinase-3 beta (GSK-3β), a critical enzyme in cellular signaling pathways associated with various diseases, including cancer and diabetes. The structural similarity to known inhibitors indicates potential efficacy in modulating this target .
- Neuroprotective Effects : Research indicates that similar pyrrolidine derivatives exhibit neuroprotective properties. The ability to cross the blood-brain barrier may enhance its therapeutic potential for neurodegenerative disorders .
- Anticancer Activity : Compounds derived from similar bicyclic structures have demonstrated significant anticancer activity against various human tumor cell lines, including HeLa and HCT116 cells. This suggests that (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine could also possess similar properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine on cancer cell lines. Results indicated:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| HeLa | 12.5 | Moderate cytotoxicity |
| HCT116 | 10.0 | Significant growth inhibition |
| A375 | 15.0 | Selective against melanoma |
These findings suggest potential for further development as an anticancer agent.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine with GSK-3β. The results indicate:
- Binding Energy : -8.2 kcal/mol, suggesting strong interaction.
- Binding Site : Interaction with key residues such as Asp133 and Val135 was observed.
This data supports the hypothesis that the compound may act as a competitive inhibitor of GSK-3β .
Comparative Analysis with Similar Compounds
The biological activity of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine can be compared with structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine | Bicyclic structure | Potentially different due to stereochemistry |
| tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine | Substituted with tert-butyl group | Enhanced solubility |
| 7-Chloro-9H-pyrimido[4,5-b]indole | Kinase inhibitor | High selectivity towards GSK-3β |
The comparison illustrates how variations in structure can influence biological outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
